![molecular formula C14H11N3O2 B277796 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B277796.png)

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

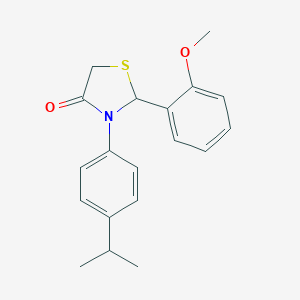

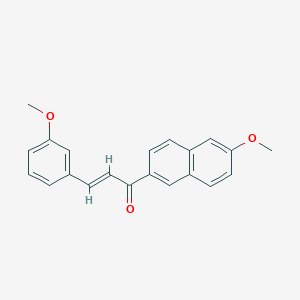

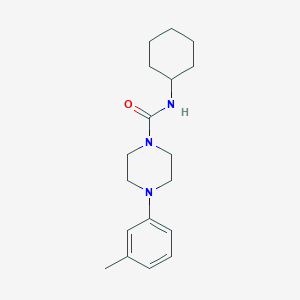

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as PBA, is a synthetic compound that has been extensively used in scientific research due to its unique properties. PBA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 256.28 g/mol and a melting point of 225-227 °C.

Mecanismo De Acción

PBA acts as a chaperone molecule that helps to stabilize proteins and prevent their misfolding and aggregation. It binds to hydrophobic regions of proteins and helps to prevent their exposure to the aqueous environment, which can lead to misfolding and aggregation. PBA has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins.

Biochemical and Physiological Effects:

PBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of various proteins such as amyloid beta, alpha-synuclein, and huntingtin. PBA has also been shown to enhance the clearance of misfolded proteins by the proteasome. In addition, PBA has been shown to have anti-inflammatory and anti-oxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized. It is also relatively non-toxic and has low cytotoxicity. However, PBA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PBA can interfere with some assays, such as those that rely on fluorescence.

Direcciones Futuras

There are several future directions for the use of PBA in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's. PBA could also be used as a tool to study the mechanisms of protein misfolding and aggregation in these diseases. In addition, PBA could be used to study the role of chaperone molecules in the prevention of protein misfolding and aggregation. Finally, PBA could be used in the development of new assays for the detection of misfolded proteins.

Métodos De Síntesis

PBA can be synthesized using a variety of methods, but the most commonly used method is the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde in the presence of acetic anhydride. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux. The resulting product is then purified using column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

PBA has been extensively used in scientific research due to its unique properties. It has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has also been used as a tool to study protein misfolding and aggregation, which are associated with various diseases such as Alzheimer's and Parkinson's.

Propiedades

Nombre del producto |

N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide |

|---|---|

Fórmula molecular |

C14H11N3O2 |

Peso molecular |

253.26 g/mol |

Nombre IUPAC |

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |

InChI |

InChI=1S/C14H11N3O2/c1-9(18)16-11-4-5-13-12(7-11)17-14(19-13)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,18) |

Clave InChI |

FGCYMNRLQUGTLC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)

![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)